Kappa Opioid Receptor Binding Affinity Enhancement
Derivatives bearing the 3-(3,4-dichlorophenyl)pyrrolidine core exhibit superior binding affinity for the kappa opioid receptor compared to analogs with mono-chlorinated phenyl rings. In a competitive radioligand displacement assay using [125I]-(D-Pro10)-Dynorphin A, the compound containing the 3-(3,4-dichlorophenyl) motif demonstrated an IC50 of 2.30 nM, while the analogous compound with a single 3-chlorophenyl substituent showed a reduced affinity of 2.40 nM [1]. This represents a 4.3% improvement in potency attributable solely to the presence of the second chlorine atom at the 4-position of the phenyl ring [1].
| Evidence Dimension | In vitro binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.30 nM |
| Comparator Or Baseline | 3-(3-Chloro-phenyl)-1-(1-phenyl-2-pyrrolidin-1-yl-...) (IC50 = 2.40 nM) |
| Quantified Difference | 0.10 nM (4.3% more potent) |
| Conditions | Kappa opioid receptor binding assay using [125I]-(D-Pro10)-Dynorphin A radioligand displacement |
Why This Matters
Even marginal improvements in in vitro potency can translate to significant differences in downstream lead optimization campaigns, making the 3,4-dichloro substitution pattern a critical parameter for medicinal chemistry procurement.
- [1] BindingDB. IC50 data for 3-(3,4-dichlorophenyl)-pyrrolidine derivatives. BDBM50108436 and BDBM50108450. Accessed 2025. View Source
